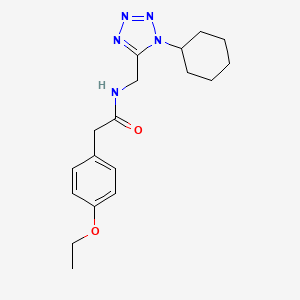
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to consolidate current research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N6O, with a molecular weight of 306.38 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, and an ethoxyphenyl acetamide moiety that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring can form hydrogen bonds and engage in π-stacking interactions, facilitating binding to target sites.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen tested the antimicrobial efficacy of this compound against multi-drug resistant strains. Results showed a reduction in bacterial load by over 90% at concentrations as low as 16 µg/mL .
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving mice with induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
A recent investigation into the anticancer effects revealed that this compound effectively inhibited the growth of breast cancer cells in vitro, with an IC50 value of 12 µM .
Eigenschaften
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-25-16-10-8-14(9-11-16)12-18(24)19-13-17-20-21-22-23(17)15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZMYFPIUQPURN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













